Cloransulam

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cloransulam has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Cloransulam primarily targets the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis and cell division, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency hampers protein synthesis, which in turn disrupts DNA synthesis and cell division .

Pharmacokinetics

This compound has a moderate aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater in some situations . It is generally non-persistent in soil systems but usually degrades quickly in aquatic systems via photolysis .

Result of Action

The molecular effect of this compound’s action is the inhibition of the ALS enzyme, leading to a disruption in the biosynthesis of branched-chain amino acids . On a cellular level, this results in a deficiency of these amino acids, disrupting protein synthesis, DNA synthesis, and cell division, ultimately leading to plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, delayed herbicide activation by rainfall or irrigation can reduce the control of certain weeds . Soil texture can also impact the herbicide’s effectiveness, with better control observed in silt loam soil compared to silty clay soil . Furthermore, this compound’s efficacy can be dependent on application rate and timing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cloransulam involves the condensation of 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid with 2-amino-3-chlorobenzoic acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound often employs a core-shell structure where this compound and sulfenamide are combined . This method enhances the stability and efficacy of the herbicide. The process involves precise control of reaction parameters to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Cloransulam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

Comparación Con Compuestos Similares

- Diclosulam

- Florasulam

- Flumetsulam

- Metosulam

- Penoxsulam

- Pyroxsulam

Comparison: Cloransulam is unique among its peers due to its specific structural features, such as the presence of the 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine moiety . This structure imparts distinct herbicidal properties, making this compound particularly effective against a broad spectrum of broad-leaved weeds. Additionally, this compound’s ability to be used in various soil types and its compatibility with other herbicides for tank-mixing further enhance its utility in agricultural practices .

Actividad Biológica

Cloransulam, specifically in its methyl form (this compound-methyl), is a post-emergence herbicide widely used for controlling broadleaf weeds in various crops, particularly soybeans. Its biological activity encompasses several mechanisms of action, effects on soil microorganisms, and implications for environmental health. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of this compound's biological activity.

This compound-methyl functions primarily as an acetolactate synthase (ALS) inhibitor. This mode of action disrupts the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. The inhibition leads to stunted growth and eventual death of susceptible weed species.

Effects on Soil Microorganisms

Research indicates that this compound-methyl affects soil microbial communities. A study demonstrated that both this compound-methyl and diclosulam increased the abundance of functional bacteria involved in pesticide degradation but inhibited nitrification while promoting denitrification at certain concentrations . The study also highlighted that this compound-methyl activated urease activity at lower concentrations, suggesting a complex interaction with soil biota that could influence nitrogen cycling.

Toxicological Profile

This compound-methyl has been evaluated for its toxicity across various organisms. According to the U.S. Environmental Protection Agency (EPA), it exhibits low toxicity to birds and small mammals but shows moderate toxicity to aquatic organisms, particularly fish and algae . The compound was found to be non-carcinogenic in rodent studies, with no significant developmental or reproductive toxicity observed at specified NOELs (No Observed Effect Levels) .

| Study Type | NOEL (mg/kg/day) | LOEL (mg/kg/day) | Findings |

|---|---|---|---|

| 90-day mouse feeding study | 50 | - | No adverse effects noted |

| Chronic feeding/carcinogenicity | 75 | 325 | No evidence of carcinogenicity; liver effects noted |

| Developmental toxicity in rats | 1000 | - | No developmental effects observed |

| Dermal irritation in rabbits | ≥1000 | 500 | No significant irritation noted |

Interaction with Other Herbicides

A notable study investigated the interaction of this compound-methyl with haloxyfop-P-methyl for controlling glyphosate-resistant sourgrass (Digitaria insularis) and fleabane (Conyza spp.) in Brazil. The results indicated that sequential applications of haloxyfop-P-methyl followed by this compound-methyl effectively controlled both weed species, achieving up to 100% control under optimal timing conditions .

Environmental Impact Assessments

Environmental risk assessments have concluded that while this compound-methyl poses minimal risk to terrestrial animals and beneficial insects, it can adversely affect non-target aquatic plants and organisms . This highlights the need for careful application strategies to mitigate ecological impacts.

Propiedades

IUPAC Name |

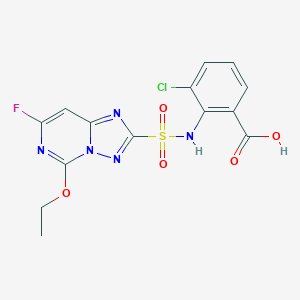

3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIANBKOBVRMNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166671 | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159518-97-5 | |

| Record name | Cloransulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159518-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloransulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159518975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159518-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORANSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0453190L7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for cloransulam?

A1: this compound is an herbicide that acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , ] [https://www.semanticscholar.org/paper/a3c010300493daa367cdecf486edff8b627874e6, https://www.semanticscholar.org/paper/74514b43dd39c17c363502702cd863cbec4a9fff, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad]

Q2: What are the downstream effects of ALS inhibition by this compound in plants?

A2: Inhibition of ALS leads to a depletion of branched-chain amino acids, which are crucial for protein synthesis, cell growth, and division. This ultimately results in growth arrest and plant death. [, ] [https://www.semanticscholar.org/paper/a3c010300493daa367cdecf486edff8b627874e6, https://www.semanticscholar.org/paper/74514b43dd39c17c363502702cd863cbec4a9fff]

Q3: What is the molecular formula and weight of this compound-methyl?

A3: The molecular formula of this compound-methyl is C15H12ClFN6O5S, and its molecular weight is 442.8 g/mol. [] [https://www.semanticscholar.org/paper/f596694eed5de0ee69914fafd86a3c2c7f39547c]

Q4: Is there any spectroscopic data available on this compound-methyl?

A4: Yes, research describes the use of gas chromatography with mass spectrometric detection for the identification and quantification of this compound-methyl residues in various matrices. This technique employs electron impact ionization to generate characteristic fragment ions for analysis. [] [https://www.semanticscholar.org/paper/f596694eed5de0ee69914fafd86a3c2c7f39547c]

Q5: How does this compound-methyl perform under different soil conditions?

A5: Studies have shown that this compound-methyl exhibits varying degradation rates depending on soil temperature, moisture, and type. Degradation is generally faster at higher temperatures and in soils with higher microbial activity. [] [https://www.semanticscholar.org/paper/b4a685919686758a7375c849f10b97f2254173eb]

Q6: What are the primary degradation products of this compound-methyl in soil?

A6: The main degradation products identified in soil are this compound, 5-hydroxythis compound-methyl, and 5-hydroxythis compound. These metabolites are significantly less phytotoxic than the parent compound. [] [https://www.semanticscholar.org/paper/9e5ac01f07b00d6c8e6e683920d25a03d8606a5a]

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: Specific structural features of this compound contribute to its interaction with the ALS enzyme. Research investigating resistance mechanisms suggests that mutations within the ALS gene, particularly the W574L substitution, can significantly alter the sensitivity of the enzyme to this compound. [, ] [https://www.semanticscholar.org/paper/74514b43dd39c17c363502702cd863cbec4a9fff, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad]

Q8: What factors affect the stability of this compound-methyl in the environment?

A8: Environmental factors like temperature, soil moisture, and microbial activity play a significant role in the degradation and persistence of this compound-methyl. Research suggests that higher temperatures and increased microbial activity can accelerate the breakdown of the compound in soil. [] [https://www.semanticscholar.org/paper/b4a685919686758a7375c849f10b97f2254173eb]

Q9: What is known about the absorption and metabolism of this compound-methyl in animals?

A9: Studies in lactating goats showed that this compound-methyl is rapidly absorbed and excreted, primarily through urine and feces. The parent compound was found in low levels in tissues, and one metabolite, this compound, was identified in the liver. These results suggest low bioaccumulation potential in ruminants. [] [https://www.semanticscholar.org/paper/ca0e78b344210dc36258ddaf8cd9c495b69c6f8e]

Q10: How is the efficacy of this compound-methyl evaluated in research?

A10: Whole-plant dose-response studies in the greenhouse and field are commonly used to assess the efficacy of this compound-methyl in controlling various weed species. These experiments involve treating plants with different herbicide concentrations and measuring parameters such as plant growth, biomass reduction, and visual control ratings. [, , , , , , , ] [https://www.semanticscholar.org/paper/eca23aa77f56dbdc6f10dab720bbe4b11ab14dfa, https://www.semanticscholar.org/paper/8c5f4060a30074b6ac799c3e62b928e146220293, https://www.semanticscholar.org/paper/6e7ee76871f2e0b5856553bee28bcdf7e6f4c6f1, https://www.semanticscholar.org/paper/a3c010300493daa367cdecf486edff8b627874e6, https://www.semanticscholar.org/paper/c472f9744404bf6598173bebe9d69aa150125379, https://www.semanticscholar.org/paper/da8730701434801eee4debb0a8d7dedab2ba307a, https://www.semanticscholar.org/paper/f3abf67554c6dbc7c08bbbea38124b5c2fe733ee]

Q11: Have weed populations developed resistance to this compound?

A11: Yes, resistance to this compound has been documented in several weed species, including giant ragweed, common ragweed, and horseweed. Resistance is often associated with mutations in the ALS gene, specifically the W574L substitution, which reduces the herbicide's ability to inhibit the enzyme. [, , , , ] [https://www.semanticscholar.org/paper/c472f9744404bf6598173bebe9d69aa150125379, https://www.semanticscholar.org/paper/2cedbc70cbb9e034c0be366158e8ac7548a8b9b8, https://www.semanticscholar.org/paper/84f40b1b001cc161fa27966417d06a8146d1cb38, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad, https://www.semanticscholar.org/paper/7b13eb172e5d2d2de0dfddb6d3220a2c8f41f778]

Q12: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A12: Yes, cross-resistance to other ALS-inhibiting herbicides, such as imazethapyr and chlorimuron, has been observed in weed populations resistant to this compound. This cross-resistance highlights the need for alternative weed management strategies to prevent the spread of resistant biotypes. [, , , ] [https://www.semanticscholar.org/paper/c472f9744404bf6598173bebe9d69aa150125379, https://www.semanticscholar.org/paper/84f40b1b001cc161fa27966417d06a8146d1cb38, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad, https://www.semanticscholar.org/paper/7b13eb172e5d2d2de0dfddb6d3220a2c8f41f778]

Q13: What is the environmental impact of this compound-methyl?

A13: Research has focused on assessing the leaching potential of this compound-methyl in various soil types. Modeling studies, combined with field dissipation data, suggest that while the compound might be mobile in specific coarse-textured soils with low organic matter content, it generally poses minimal environmental risk. [] [https://www.semanticscholar.org/paper/15b3cf631e3db466109636c3e9b305c5668e3eb7]

Q14: What tools and resources are available for researchers studying this compound?

A15: Researchers studying this compound utilize a range of tools and resources, including greenhouse and field trials for efficacy testing, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for residue analysis, and computational models for predicting environmental fate and transport. Access to these resources facilitates comprehensive understanding of the compound's properties and its impact on the environment. [, , ] [https://www.semanticscholar.org/paper/f596694eed5de0ee69914fafd86a3c2c7f39547c, https://www.semanticscholar.org/paper/15b3cf631e3db466109636c3e9b305c5668e3eb7, https://www.semanticscholar.org/paper/b4a685919686758a7375c849f10b97f2254173eb]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.